3-Chloro-6-hydrazinopyridazine

Catalog No.
S592730
CAS No.
17284-97-8
M.F
C4H5ClN4
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-hydrazinopyridazine

CAS Number

17284-97-8

Product Name

3-Chloro-6-hydrazinopyridazine

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)

InChI Key

FXYQRYGWWZKUFV-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1NN)Cl

solubility

10.1 [ug/mL]

Synonyms

3-chloro-6-hydrazino-pyridazine, 6-chloro-3-hydrazino-pyridazine, 6-chloro-3-hydrazinopyridazine, ABC 907, ABC-907

Canonical SMILES

C1=CC(=NN=C1NN)Cl

3-Chloro-6-hydrazinopyridazine is a heterocyclic organic compound with the molecular formula C4H5ClN4C_4H_5ClN_4 and a molecular weight of approximately 144.56 g/mol. Its structure features a pyridazine ring substituted with a chlorine atom at the 3-position and a hydrazine group at the 6-position. This compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules and as intermediates in pharmaceutical development .

Currently, there is no documented information on the specific mechanism of action of 3-chloro-6-hydrazinopyridazine. However, the hydrazinopyridazine scaffold has been explored for its potential in various biological processes []. Some hydrazinopyridazine derivatives have exhibited antibacterial, antifungal, and antitumor activities []. Further research is needed to determine if 3-chloro-6-hydrazinopyridazine possesses similar properties.

Synthesis:

3-Chloro-6-hydrazinopyridazine can be synthesized through various methods, with the most common approach involving the condensation of hydrazine hydrate with 3-chloropyridazine in the presence of a suitable catalyst, such as acetic acid or sodium acetate [].

Potential Applications:

Research suggests that 3-chloro-6-hydrazinopyridazine possesses various properties that make it a potential candidate for diverse scientific applications, although much research is still ongoing:

  • Antimicrobial activity: Studies have shown that 3-chloro-6-hydrazinopyridazine exhibits antibacterial and antifungal activity against various pathogens [, ]. However, further research is needed to determine its efficacy and safety for potential clinical applications.
  • Corrosion inhibition: 3-chloro-6-hydrazinopyridazine has been investigated as a potential corrosion inhibitor for metals, particularly mild steel, in acidic environments [].
  • Analytical applications: The compound's unique chemical properties are being explored for its potential use in analytical chemistry, such as the development of chemosensors for specific metal ions [].
, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Cyclization Reactions: The compound can undergo cyclization to form various nitrogen-containing heterocycles, such as pyrazoles and triazoles, by reacting with appropriate reagents under acidic or basic conditions .
  • Condensation Reactions: It can participate in condensation reactions with carboxylic acids or their derivatives, leading to the formation of amides or esters.

3-Chloro-6-hydrazinopyridazine exhibits notable biological activities:

  • Antitumor Properties: Research indicates that derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Activity: Some studies have reported its effectiveness against certain bacterial strains, indicating potential applications in developing antimicrobial agents .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes, although detailed mechanisms remain under investigation .

The synthesis of 3-Chloro-6-hydrazinopyridazine can be achieved through several methods:

  • Refluxing 3,6-Dichloropyridazine with Hydrazine: This method involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in an alcohol solvent (e.g., tert-butanol) to yield 3-chloro-6-hydrazinopyridazine .
  • Substitution Reactions: Starting from pyridazine derivatives, chlorination followed by hydrazination can also yield the desired compound .
  • Use of Phosphoryl Chloride: Another approach involves treating pyridine derivatives with phosphoryl chloride followed by hydrazine to introduce the hydrazine moiety effectively .

3-Chloro-6-hydrazinopyridazine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing drugs and bioactive compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Research: Utilized in laboratories for synthesizing complex molecules and studying reaction mechanisms involving nitrogen-containing heterocycles.

Studies on the interactions of 3-Chloro-6-hydrazinopyridazine with biological systems have shown:

  • Protein Binding: The compound exhibits moderate binding affinities to certain proteins, which may influence its pharmacokinetics and pharmacodynamics.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms suggest it may cross cell membranes effectively, although specific transport mechanisms require further elucidation .

Several compounds share structural similarities with 3-Chloro-6-hydrazinopyridazine. These include:

Compound NameSimilarityKey Features
3-Chloro-6-(methylamino)pyridazine0.76Contains a methylamino group; potential for varied biological activity.
6-Chloro-5-methylpyridazin-3-amine0.74Variation in substitution pattern; may exhibit different reactivity.
6-Chloro-4-methylpyridazin-3-amine0.74Similar core structure; different methyl substitution could affect properties.
6-Chloro-N,N-dimethylpyridazin-3-amine0.71Dimethyl substitution may enhance lipophilicity and biological activity.
6-Chloropyridazine-3,4-diamine0.69Contains two amino groups; potential for enhanced reactivity and biological interactions.

These compounds highlight the uniqueness of 3-Chloro-6-hydrazinopyridazine in terms of its specific chlorine and hydrazine substitutions, which may influence its chemical behavior and biological activity compared to others in the group.

Nucleophilic Substitution Mechanisms in Hydrazine Functionalization

The primary synthetic route involves nucleophilic substitution of 3,6-dichloropyridazine with hydrazine hydrate. The reaction proceeds via displacement of the chlorine atom at position 6 by hydrazine, facilitated by polar aprotic solvents like methanol or DMF. Computational studies using the MNDO method confirm that the C-6 position exhibits higher electrophilicity (net charge: -0.092e) compared to C-3 (net charge: +0.021e), favoring regioselective substitution.

Comparative Analysis of Solvent Systems for Regioselective Synthesis

Solvent choice critically influences reaction efficiency:

Solvent SystemTemperature (°C)Time (hr)Yield (%)Purity (HPLC)
Methanol801171.4698.70
DMF/Acetonitrile901083.6598.69
Methanol1206.581.5099.23

Methanol at elevated temperatures (120°C) achieves optimal balance between yield (81.5%) and purity (99.23%). Acetonitrile-based systems reduce side reactions but require longer reaction times.

Optimization of Stoichiometric Ratios and Reaction Kinetics

Key stoichiometric parameters include:

  • Molar ratio (3,6-dichloropyridazine : hydrazine hydrate): 1:1.2–1:1.5 minimizes excess hydrazine while preventing intermediate hydrolysis.
  • Reaction kinetics: Second-order kinetics dominate, with rate constants increasing by 40% when temperatures rise from 80°C to 120°C.

Scalability Challenges in Continuous Flow vs Batch Reactor Configurations

Batch reactors remain predominant due to:

  • Solid handling: Silica gel column purification post-reaction is incompatible with continuous flow systems prone to clogging.
  • Thermal control: Exothermic reactions (ΔH = -58 kJ/mol) are better managed in batch setups with external cooling.

Physicochemical Properties and Applications

Key Properties

PropertyValueSource
Molecular FormulaC₄H₅ClN₄
Molecular Weight144.56 g/mol
Melting Point137–141°C
Purity (HPLC)97–99%

Applications in Heterocyclic Chemistry

3-Chloro-6-hydrazinopyridazine serves as a precursor for:

Transition Metal Complex Architectures Involving Hydrazine Motifs

3-Chloro-6-hydrazinopyridazine acts as a multidentate ligand, coordinating via its pyridazine nitrogen atoms (N1, N2) and hydrazine group (N3, N4). Structural studies reveal diverse coordination geometries dependent on metal ion size and electronic configuration:

Table 1: Structural features of 3-chloro-6-hydrazinopyridazine complexes with transition metals

Metal CenterCoordination GeometryNuclearityKey Structural Features
Co(III)Distorted octahedralBinuclearPeroxido bridge, µ₂-O₂²⁻ between Co centers [1]
Ni(II)Square planarMononuclearTetradentate ligand binding (N1, N2, N3, N4) [1]
Cu(II)Trigonal bipyramidalMononuclearJahn-Teller distortion along axial axis [1]
Zn(II)TetrahedralMononuclearWeak field ligand with d¹⁰ configuration [1]

The cobalt(III) complex exhibits a rare binuclear structure bridged by peroxido ligands, a phenomenon first observed in Co(III) systems with hydrazine-derived ligands [1]. Nickel(II) adopts a square planar geometry, while copper(II) shows axial elongation characteristic of Jahn-Teller-active d⁹ systems. Zinc(II) forms stable tetrahedral complexes due to its closed-shell d¹⁰ configuration.

Lanthanide Chelation Behavior and Thermodynamic Stability Studies

While literature on lanthanide complexes remains limited, the ligand’s five potential donor sites (N1, N2, N3, N4, Cl) suggest capability for forming high-coordination-number complexes. Comparative studies with analogous hydrazine ligands predict:

  • Chelation Thermodynamics: Stability constants (log β) for lanthanum(III) and europium(III) complexes are estimated to exceed 10⁸ M⁻¹ based on hard-soft acid-base theory, favoring binding to nitrogen donors over oxygen [4].
  • Luminescence Modulation: Energy transfer from ligand π* orbitals to europium(III) 4f states could enable sensitized emission in the visible spectrum, though experimental verification is pending.

Spectroscopic Signatures of Coordination Modes

Infrared Spectroscopy
Key IR bands shift upon metal coordination:

  • ν(N-H) decreases from 3250 cm⁻¹ (free ligand) to 3100–3150 cm⁻¹ (coordinated) [1]
  • ν(C=N) increases from 1590 cm⁻¹ to 1620–1650 cm⁻¹, indicating electron withdrawal from pyridazine ring [1]

NMR Spectroscopy

  • Co(III): Diamagnetic nature permits full ¹H/¹³C NMR assignment; upfield shifts observed for pyridazine protons due to ring current effects [1]
  • Cu(II): Paramagnetic broadening suppresses NMR signals, necessitating EPR analysis [1]

EPR Spectroscopy
Cu(II) complexes exhibit axial symmetry with g∥ = 2.25 and g⟂ = 2.05, consistent with dx²−y² ground state [1]. Hyperfine coupling constants (A∥ = 150 G) confirm tetragonal distortion.

Ligand Field Effects on Redox-Active Metal Centers

Table 2: Redox potentials of metal complexes vs. aqueous SHE

ComplexE°(Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺) (V)Ligand Field Stabilization Energy (cm⁻¹)
[Co(III)L₂(µ-O₂)]+1.4518,500
[Cu(II)LCl₂]+0.3212,200

The ligand stabilizes high oxidation states through strong σ-donation and π-backbonding:

  • Co(III) complexes remain inert to reduction up to +1.45 V due to ligand-to-metal charge transfer transitions [1]
  • Cu(II) exhibits quasi-reversible reduction at +0.32 V, 200 mV anodic shift vs. hydrated Cu²⁺, indicating ligand field stabilization [1]

Density functional theory (DFT) calculations (B3LYP/LACV3P+) confirm metal-ligand orbital mixing:

  • 15% contribution from ligand p-orbitals in Co(III) d-orbitals
  • 9% Cu(II) d-orbital mixing with pyridazine π-system [1]

3-Chloro-6-hydrazinopyridazine serves as a versatile building block for the synthesis of biologically active compounds through strategic functionalization of the pyridazine ring system [1] [2]. The compound's dual reactive sites - the chlorine atom at position 3 and the hydrazine group at position 6 - enable diverse chemical transformations that lead to structurally complex heterocyclic scaffolds with enhanced biological properties.

The hydrazine moiety at position 6 acts as a nucleophilic center that readily undergoes condensation reactions with various electrophiles. This reactivity has been extensively exploited in the synthesis of pyrazole derivatives, which demonstrate significant analgesic activity [2] [3]. The solvent-free grinding method with β-ketonitriles in the presence of para-toluenesulfonic acid as a catalyst produces 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles with moderate to good analgesic activity compared to standard drugs like sodium diclofenac [2] [3].

Compound TypeSynthetic ApproachBiological ActivityTarget Application
Pyrazole derivativesCyclocondensation with β-ketonitrilesAnalgesic activityCOX enzyme inhibition
Triazolo[4,3-b]pyridazinesOxidative cyclizationCytotoxic activityLeukemia cell lines
Hydrazone derivativesCondensation with aldehydesAntimicrobial activityBacterial infections
Substituted derivativesNucleophilic substitutionCardiotonic activityCardiac contractility

The chlorine substituent at position 3 provides an additional site for functionalization through nucleophilic substitution reactions [2] [3]. This allows for the introduction of various cyclic secondary amine derivatives such as pyrrolidine, piperidine, and morpholine, which can modulate the biological activity and pharmacokinetic properties of the resulting compounds. The replacement of the chlorine atom with different nucleophiles enables fine-tuning of the molecular properties to optimize therapeutic efficacy [2] [3].

Structural modifications at both positions have led to the development of compounds with enhanced biological profiles. For instance, the introduction of aryl substituents through the pyrazole formation pathway has yielded derivatives with improved analgesic properties, with compounds 4d and 7c emerging as promising leads for further investigation [2] [3]. The systematic variation of substituents allows for structure-activity relationship studies that guide the optimization of biological activity.

Mechanistic Insights into Cyclocondensation Reactions

The cyclocondensation reactions of 3-chloro-6-hydrazinopyridazine proceed through well-defined mechanistic pathways that have been elucidated through experimental and computational studies [4] [5] [6]. The hydrazine group's nucleophilic character drives the initial attack on electrophilic centers, leading to ring formation through intramolecular cyclization processes.

In the formation of pyrazole derivatives, the mechanism involves the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl of β-ketonitriles [4]. This initial condensation forms an intermediate hydrazone, which subsequently undergoes intramolecular cyclization to generate the pyrazole ring. The elimination of water during this process drives the reaction to completion, producing the final heterocyclic product [4].

The oxidative cyclization pathway represents another important mechanistic route, particularly in the synthesis of triazolo[4,3-b]pyridazines [7]. Using iodobenzene diacetate as the oxidizing agent, hydrazone intermediates derived from 3-chloro-6-hydrazinopyridazine undergo intramolecular cyclization to form the fused triazole ring system [7]. This mechanism proceeds through the formation of a nitrogen-centered radical intermediate, which then undergoes cyclization followed by oxidation to yield the aromatic triazole ring [7].

Reaction TypeMechanismKey IntermediateProduct
CyclocondensationNucleophilic attack → cyclizationHydrazone intermediatePyrazole derivatives
Oxidative cyclizationRadical formation → cyclizationNitrogen radicalTriazolo[4,3-b]pyridazines
Multicomponent reactionsSequential condensationMultiple intermediatesPolycyclic structures

The multicomponent reaction systems involving 3-chloro-6-hydrazinopyridazine demonstrate complex mechanistic pathways that can lead to unexpected products [8] [9]. These reactions typically involve the simultaneous participation of three or more reactants, creating multiple reaction pathways that can be controlled through careful selection of reaction conditions and catalysts [8] [9]. The mechanistic complexity of these systems requires detailed kinetic and thermodynamic analysis to understand the factors governing product selectivity.

Computational studies using density functional theory (DFT-B3LYP) calculations have provided valuable insights into the reaction mechanisms [5]. These calculations reveal the energy profiles of reaction pathways, identify transition states, and predict the stability of intermediates [5]. The frontier molecular orbital (FMO) analysis helps explain the regioselectivity observed in cyclocondensation reactions, showing that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile [5].

Role in Multicomponent Reaction Systems for Polycyclic Architectures

3-Chloro-6-hydrazinopyridazine plays a crucial role in multicomponent reaction systems that enable the rapid assembly of complex polycyclic architectures [9] [8] [10]. These reactions represent an efficient synthetic strategy for constructing diverse heterocyclic scaffolds in a single operation, avoiding the need for multistep synthetic sequences that would otherwise be required [9] [8].

The compound's participation in three-component reactions with aldehydes, ketones, and additional nucleophiles has been demonstrated in the synthesis of various fused ring systems [9] [8]. For example, the reaction with benzaldehyde and malononitrile in the presence of triethylamine produces polysubstituted pyran derivatives, which can be further elaborated into complex polycyclic structures [9]. The multi-component nature of these reactions allows for the introduction of multiple functional groups in a single synthetic step, significantly enhancing synthetic efficiency.

The formation of polycyclic architectures through multicomponent reactions often involves cascade processes where the initial condensation product undergoes further cyclization reactions [10]. In the synthesis of bis-triazolopyridazine derivatives, 3-chloro-6-hydrazinopyridazine reacts with aldehydes to form dihydrazone intermediates, which then undergo oxidative cyclization to produce the final polycyclic products [10]. This cascade approach enables the construction of complex molecular architectures with multiple fused rings in a single reaction sequence.

Reaction SystemComponentsPolycyclic ProductSynthetic Advantage
Three-component condensationAldehyde + ketone + nucleophileFused pyran derivativesSingle-step complexity
Cascade cyclizationDialdehyde + hydrazineBis-triazolopyridazinesMultiple ring formation
Oxidative couplingAromatic aldehydes + oxidantPolycyclic frameworksEfficient ring closure

The versatility of 3-chloro-6-hydrazinopyridazine in multicomponent reactions is further demonstrated by its ability to participate in different reaction pathways depending on the choice of reaction partners and conditions [8]. The compound can act as both a nucleophile and an electrophile, enabling its incorporation into various positions within the growing molecular framework [8]. This dual reactivity makes it an ideal building block for the construction of diverse polycyclic architectures.

Recent advances in multicomponent reaction methodology have expanded the scope of accessible polycyclic structures [8]. The development of new catalytic systems and reaction conditions has enabled the synthesis of previously inaccessible heterocyclic frameworks with potential applications in drug discovery and materials science [8]. The use of microwave irradiation, solvent-free conditions, and environmentally benign catalysts has further enhanced the attractiveness of these synthetic approaches [8].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17284-97-8

Wikipedia

3-Chloro-6-hydrazinopyridazine

Dates

Last modified: 08-15-2023

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